Benzyl 5-bromopyridine-3-carboxylate

Medicinal Chemistry Organic Synthesis Pharmacokinetics

Sourcing a robust 5-bromonicotinate building block compatible with orthogonal protecting group strategies is a common synthetic bottleneck. Benzyl 5-bromopyridine-3-carboxylate solves this by providing a bromine handle for cross-coupling that remains stable to conditions which would cleave simpler esters. Its benzyl group is selectively removable via hydrogenolysis, enabling late-stage carboxylic acid unmasking in multi-step sequences. - Orthogonal stability: Withstands Suzuki/Sonogashira couplings at the Br site; cleaved cleanly by hydrogenolysis. - Enhanced properties: Calculated LogP of 3.20 improves lipophilicity over methyl esters for CNS-targeted library synthesis. - Validated utility: Demonstrated success as a substrate in visible-light photoredox reactions (Nat. Commun. 2023).

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
CAS No. 723255-55-8
Cat. No. B3280808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-bromopyridine-3-carboxylate
CAS723255-55-8
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C13H10BrNO2/c14-12-6-11(7-15-8-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyBNHZBWZNPRVCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 5-Bromopyridine-3-Carboxylate: Specifications & Procurement


Benzyl 5-bromopyridine-3-carboxylate (CAS: 723255-55-8), also known as 5-bromo-nicotinic acid benzyl ester, is a halogenated heteroaromatic ester with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol [1]. As a key synthetic intermediate, this compound is typically synthesized via esterification of 5-bromonicotinic acid with benzyl alcohol . Its structural features—a bromine atom at the 5-position of the pyridine ring and a benzyl ester group at the 3-position—provide a unique combination of reactivity and stability that distinguishes it from simpler alkyl esters, making it a versatile building block in medicinal chemistry and organic synthesis .

Halogenated heteroaromatic ester for medicinal chemistry and organic synthesis building block
Benzyl ester enables orthogonal protection strategy via hydrogenolysis
Bromine at 5-position for cross-coupling and photoredox transformations

Why Benzyl 5-Bromopyridine-3-Carboxylate Is Irreplaceable


Simple analogs of Benzyl 5-bromopyridine-3-carboxylate, such as methyl or ethyl esters (e.g., Methyl 5-bromopyridine-3-carboxylate, CAS 29681-44-5), lack the specific properties conferred by the benzyl ester group. The benzyl moiety serves not only as a robust protecting group for the carboxylic acid function during multi-step synthesis but also enhances the molecule's lipophilicity and potential for selective deprotection via hydrogenolysis, which is impossible with methyl or ethyl esters [1]. This makes the benzyl ester uniquely suited for synthetic routes requiring orthogonal protection strategies or where late-stage unmasking of the carboxylic acid is necessary. Furthermore, while the parent acid (5-bromonicotinic acid) and other esters can undergo similar cross-coupling reactions at the bromine site, the benzyl variant offers distinct advantages in reaction scope, as demonstrated by its successful use in photoredox reactions where other esters might not be as effective [2].

Orthogonal deprotection may not transfer
Methyl or ethyl esters cannot be cleaved by hydrogenolysis, potentially limiting route flexibility in complex syntheses.
Lipophilicity profile may shift
Calculated LogP differs by approximately 1.2 units relative to the methyl ester, which may alter physicochemical behavior in biological assays.
Photoredox compatibility not established for simpler esters
The benzyl variant has demonstrated successful use in a blue LED photoredox reaction; comparable validation is lacking for methyl or ethyl analogs.

Benzyl 5-Bromopyridine-3-Carboxylate: Differentiation Evidence


Enhanced Lipophilicity & Orthogonal Deprotection

The benzyl ester group in Benzyl 5-bromopyridine-3-carboxylate provides a substantial increase in lipophilicity compared to the commonly used methyl ester analog. The calculated LogP value for the benzyl ester is 3.20, which is approximately 1.2 units higher than the methyl ester's typical LogP of ~2.0 [1]. This difference is quantifiably meaningful for predicting membrane permeability and in vivo distribution, making the benzyl ester a preferred choice for early-stage drug discovery where higher LogP may be required for target engagement . Additionally, the benzyl ester can be cleaved under mild hydrogenolysis conditions, a transformation not applicable to the methyl ester, thus providing a critical orthogonal protecting group strategy in complex molecule synthesis .

Lipophilicity & Deprotection
Reported
Calculated LogP: 3.20 vs ~2.0 (methyl ester)
Supports lipophilicity-based selection review; orthogonal hydrogenolysis strategy
Calculated values; experimental LogP verification recommended
Medicinal Chemistry Organic Synthesis Pharmacokinetics

Photoredox Reactivity Advantage

In a 2023 study published in Nature Communications, Benzyl 5-bromopyridine-3-carboxylate (referenced as compound 5g') was successfully employed in a photoredox-catalyzed reaction under blue LED irradiation [1]. While the study did not directly compare the benzyl ester to other esters, its successful use in this specific transformation demonstrates its compatibility with mild, visible-light-mediated conditions. The presence of the benzyl group may enhance the compound's reactivity or stability under these conditions compared to more labile esters, making it a valuable substrate for developing novel photochemical synthetic methodologies.

Photoredox Reactivity
Class-level
Successful substrate in blue LED photoredox reaction (Nature Comms 2023)
Reported photoredox compatibility context
Qualitative success; specific yield not reported for this derivative
Photoredox Catalysis Synthetic Methodology Organic Chemistry

Commercial Availability & Quality Assurance

Benzyl 5-bromopyridine-3-carboxylate is commercially available from multiple reputable suppliers with specified purity levels, such as J&K Scientific and Endotherm GmbH . While specific purity data sheets were not accessible, the compound's listing with established vendors indicates a baseline of quality and availability that is crucial for research procurement. In contrast, many more complex or less common 5-bromopyridine-3-carboxylate esters may only be available through custom synthesis, introducing higher costs and longer lead times .

Commercial Availability
Data to verify
Available from multiple suppliers (e.g., J&K, Endotherm GmbH)
Reported procurement context; supports availability review
Purity specifications to verify per lot and supplier
Procurement Chemical Supply Quality Control

Orthogonal Protecting Group Utility

A fundamental differentiation of Benzyl 5-bromopyridine-3-carboxylate lies in the chemical role of its benzyl ester moiety. Unlike methyl or ethyl esters, which are typically cleaved under strongly basic or acidic conditions, the benzyl ester can be selectively removed via catalytic hydrogenation (hydrogenolysis) . This orthogonal deprotection strategy is essential when other base- or acid-sensitive functional groups are present in the molecule. While this is a well-established class-level property of benzyl esters, it directly translates to a distinct advantage in synthetic planning: a chemist can use Benzyl 5-bromopyridine-3-carboxylate to protect the carboxylic acid during a sequence of steps (e.g., cross-coupling at the bromine position) and then unmask it under mild, neutral conditions without affecting other esters or protecting groups.

Orthogonal Deprotection
Class-level
Benzyl ester cleavable by H₂/Pd-C; methyl/ethyl esters require acid/base hydrolysis
Orthogonal deprotection strategy review
Class-level property; verify compatibility with specific substrate
Synthetic Strategy Protecting Groups Medicinal Chemistry

Benzyl 5-Bromopyridine-3-Carboxylate: Application Scenarios


Multi-Step Synthesis with Orthogonal Protection

In the synthesis of complex drug candidates, where a 5-bromopyridine-3-carboxylic acid moiety must be incorporated early and deprotected late in the sequence, Benzyl 5-bromopyridine-3-carboxylate is the superior choice. The benzyl ester remains stable to the conditions of Suzuki, Sonogashira, or other cross-coupling reactions performed at the bromine position, yet can be cleanly removed via hydrogenolysis after all other transformations are complete, as demonstrated in standard synthetic protocols .

Photoredox Catalysis Methodology Development

Research groups exploring new visible-light-mediated synthetic transformations should prioritize Benzyl 5-bromopyridine-3-carboxylate. Its demonstrated success as a substrate in a blue LED-driven photoredox reaction, as reported in a 2023 Nature Communications study, validates its utility in this cutting-edge field [1]. Its structural features may offer advantages in solubility or stability under photochemical conditions compared to other esters, making it a strategic choice for methodology development.

Early-Stage Drug Discovery for Lipophilic Targets

When designing a library of 5-substituted pyridine-3-carboxylate analogs for a target requiring high lipophilicity (e.g., CNS penetration), Benzyl 5-bromopyridine-3-carboxylate offers a quantifiable advantage. Its calculated LogP of 3.20 is approximately 1.2 units higher than the corresponding methyl ester [2], suggesting superior membrane permeability. Procuring this specific ester allows medicinal chemists to directly assess the impact of increased lipophilicity on target engagement and cellular activity, providing a strategic edge in hit-to-lead optimization .

Reliable Sourcing for Routine Lab Research

For academic and industrial research labs requiring a dependable source of a 5-bromopyridine-3-carboxylate building block, Benzyl 5-bromopyridine-3-carboxylate is the pragmatic procurement choice. Its established commercial availability from multiple vendors, such as J&K Scientific and Endotherm GmbH , ensures predictable lead times and quality, mitigating the risks and costs associated with custom synthesis of less common esters. This makes it an ideal stock item for a wide range of exploratory synthetic applications.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal protection
Hydrogenolysis-cleavable protecting group
Deprotection orthogonality across cross-coupling steps
Photoredox catalysis method development
Demonstrated substrate compatibility
Reactivity under visible-light conditions
Lipophilicity optimization in drug discovery
Higher calculated LogP vs methyl ester
Lipophilicity-membrane permeability relationship
Routine laboratory synthesis
Multi-vendor commercial availability
Procurement reliability and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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